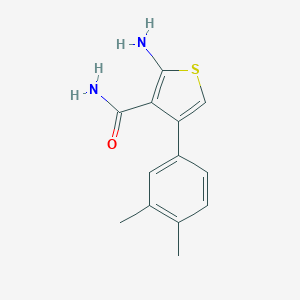

2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-3-4-9(5-8(7)2)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKAAHCGWUFMLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357052 |

Source

|

| Record name | 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-86-5 |

Source

|

| Record name | 2-Amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide

Abstract

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides an in-depth, technical overview of the synthesis of a specific, highly functionalized derivative: 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide. We will explore the robust and efficient Gewald aminothiophene synthesis, delving into its mechanistic underpinnings, providing a detailed experimental protocol, and discussing methods for characterization, troubleshooting, and safe handling. This document is intended to serve as a practical and authoritative resource for researchers engaged in heterocyclic chemistry and the development of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiophene Moiety

The thiophene ring is a versatile bioisostere for the phenyl group, often incorporated into drug candidates to modulate lipophilicity, metabolic stability, and target engagement.[2] When functionalized with a C2-amino group and a C3-carboxamide, the resulting scaffold becomes a powerful building block for constructing complex heterocyclic systems and libraries of potential drug candidates.[3][4] These derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[5][6][7]

The target molecule of this guide, 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide, is synthesized via the Gewald reaction, a one-pot, multi-component condensation that offers a highly efficient and atom-economical route to polysubstituted 2-aminothiophenes.[4][8] Understanding this reaction is key to accessing a vast chemical space of therapeutic interest.

The Gewald Synthesis: Mechanistic Insights and Rationale

The Gewald reaction is a cornerstone of thiophene synthesis, involving the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[8][9] The reaction's success lies in a thermodynamically favorable sequence of steps culminating in the formation of a stable aromatic ring.[5][10]

Core Reactants

For the synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide, the key reactants are:

-

Carbonyl Compound: 1-(3,4-dimethylphenyl)ethanone

-

Active Methylene Nitrile: 2-Cyanoacetamide[11]

-

Sulfur Source: Elemental Sulfur (S₈)

-

Catalyst: A secondary amine base, such as morpholine or diethylamine.[5]

Reaction Mechanism

The mechanism proceeds through several well-elucidated stages. Recent computational studies have provided significant clarity on the behavior of the sulfur intermediates.[5][12]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (1-(3,4-dimethylphenyl)ethanone) and the active methylene group of 2-cyanoacetamide.[8][12] This step forms a crucial α,β-unsaturated nitrile intermediate, (E/Z)-2-cyano-3-(3,4-dimethylphenyl)but-2-enamide. The formation of this conjugated system is a critical prerequisite for the subsequent sulfur addition.

-

Sulfur Addition (Thiolation): The base deprotonates the α,β-unsaturated nitrile, creating an allylic anion. This anion acts as a nucleophile, attacking the cyclooctasulfur (S₈) ring and opening it to form a polysulfide intermediate.[5][12] This process is distinct from earlier hypotheses that suggested the initial formation of a mercaptoketone.

-

Intramolecular Cyclization & Aromatization: The sulfur-containing intermediate undergoes a series of rapid transformations, including intramolecular cyclization where the terminal sulfur attacks the nitrile carbon. Subsequent tautomerization and elimination of sulfur atoms lead to the formation of the stable, aromatic 2-aminothiophene ring.[5][8] The final aromatization step is the primary thermodynamic driving force that funnels all intermediates towards the desired product.[10]

Experimental Protocol and Workflow

This section provides a detailed, self-validating protocol for the synthesis, purification, and analysis of the target compound.

Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |

| 1-(3,4-dimethylphenyl)ethanone | C₁₀H₁₂O | 148.20 | 99-92-3 | Liquid |

| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | 107-91-5 | Solid, potential irritant[11] |

| Sulfur (Elemental) | S₈ | 256.52 | 7704-34-9 | Solid, flammable |

| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | Liquid, corrosive base |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Solvent, flammable |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up and recrystallization |

| Equipment | Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, TLC plates, rotary evaporator. |

Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(3,4-dimethylphenyl)ethanone (14.82 g, 0.10 mol), 2-cyanoacetamide (8.41 g, 0.10 mol), and elemental sulfur (3.21 g, 0.10 mol S).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture to create a suspension.

-

Catalyst Addition: Carefully add morpholine (8.71 mL, 0.10 mol) to the suspension via a pipette. The addition is often accompanied by a mild exotherm.

-

Reaction: Heat the mixture to a gentle reflux (approx. 78-80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product on the filter with two portions of cold ethanol (2 x 20 mL) to remove residual reactants and soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved. A typical crude yield is in the range of 75-85%.

Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol or an acetone-water mixture.[13]

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes before being hot-filtered.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram

Analytical Characterization

Validation of the final product's identity and purity is paramount. The following analytical data are expected for 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.0-7.4 ppm (m, 3H, Ar-H)

-

δ ~6.8 ppm (s, 2H, NH₂, D₂O exchangeable)

-

δ ~6.5 ppm (s, 1H, Thiophene C5-H)

-

δ ~2.2-2.3 ppm (s, 6H, 2 x Ar-CH₃)

-

Amide protons (CONH₂) will appear as two broad singlets, also D₂O exchangeable.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Expected signals for the carbonyl carbon (~168 ppm), aromatic and thiophene carbons (110-150 ppm), and methyl carbons (~20 ppm).[14]

-

-

IR (KBr, cm⁻¹):

-

3450-3200 (N-H stretching of amine and amide)

-

~1640 (C=O stretching, Amide I band)

-

~1600 (N-H bending)

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ at m/z = 247.10.

-

Troubleshooting and Process Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; impure reagents; incorrect stoichiometry. | Extend reflux time and monitor by TLC. Ensure reagents are pure and dry. Verify molar ratios, particularly of the base. Consider using microwave irradiation to improve yield and reduce time.[8] |

| Oily Product | Presence of unreacted starting materials or low-melting impurities. | Ensure complete precipitation by thorough cooling. Perform an additional wash with a non-polar solvent like hexane to remove the ketone. Recrystallize carefully. |

| Dark Color | Formation of polymeric sulfur byproducts. | Add activated charcoal during recrystallization. Ensure the reaction is not overheated. Alternative purification via column chromatography may be necessary.[15][16][17] |

| Reaction Fails | Inactive catalyst; poor quality cyanoacetamide. | Use a freshly opened bottle of the amine base. Check the purity of the 2-cyanoacetamide, as it can hydrolyze over time. |

Safety and Handling Protocols

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagents: 2-Cyanoacetamide is harmful if swallowed and can cause skin and eye irritation.[11] Morpholine is corrosive and flammable.

-

Solvents: Ethanol is a flammable liquid. DMF (if used as an alternative solvent) is a skin and respiratory irritant.

-

Handling: Avoid inhalation of dust and vapors. Grounding and bonding should be used when transferring flammable liquids to prevent static discharge.[18]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion and Future Perspectives

The Gewald synthesis provides a reliable, scalable, and efficient pathway to 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide. The procedure is robust, and the product can be readily purified to a high degree. This compound serves as a valuable intermediate, with its amino and amide functionalities providing reactive handles for further chemical elaboration.[4] It is an ideal starting point for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in drug discovery programs targeting kinases, GPCRs, and other enzymes.[2][19] The insights and protocols detailed in this guide should empower researchers to confidently synthesize and utilize this and related 2-aminothiophenes in their scientific endeavors.

References

-

Gagnon, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Wikipedia. (2023). Gewald reaction. [Link]

-

The Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

Gagnon, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Scribd. Safety Data Sheet - SODIUM THIOMETHOXIDE. [Link]

-

Bamorong, A. A., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews. [Link]

-

Apollo Scientific. (2023). Safety Data Sheet - Sodium methanethiolate. [Link]

-

Apollo Scientific. (2023). Safety Data Sheet - Sodium thiomethoxide solution. [Link]

- Levitt, L. S. (1956). Process for the purification of thiophene.

-

ResearchGate. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

-

Wikipedia. (2023). Cyanoacetamide. [Link]

-

Al-Absi, R. S., et al. (2022). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. National Institutes of Health. [Link]

-

Malashkin, M. V., et al. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions. [Link]

-

Africa Research Connects. (2023). Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives. [Link]

-

Wardakhan, W. W., et al. (2005). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

Puterová, Z., et al. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

-

Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. [Link]

-

ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

-

National Institutes of Health. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions. [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

-

ResearchGate. (2011). Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. [Link]

-

National Institutes of Health. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions. [Link]

-

Organic Syntheses. (1925). Cyanoacetamide. [Link]

-

MDPI. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis. [Link]

-

National Institutes of Health. (2007). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. [Link]

-

ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions. [Link]

-

PubChemLite. 2-cyano-n-(3,4-dimethylphenyl)acetamide. [Link]

-

PubChem. 2-Amino-4,5-dimethylthiophene-3-carboxamide. [Link]

- Google Patents. (2015).

-

PubMed. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist. [Link]

-

ResearchGate. (2012). Synthesis of cyanoacetamide derivatives. [Link]

-

ACS Medicinal Chemistry Letters. (2021). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. africaresearchconnects.com [africaresearchconnects.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. chemrxiv.org [chemrxiv.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]

- 16. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide | Chemical Engineering Transactions [cetjournal.it]

- 18. lgcstandards.com [lgcstandards.com]

- 19. tandfonline.com [tandfonline.com]

Physicochemical properties of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide, a substituted 2-aminothiophene derivative of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes field-proven methodologies and data from closely related analogs to establish a robust framework for its characterization. We will delve into the established synthetic routes, particularly the Gewald reaction, and detail the experimental protocols for determining critical parameters such as solubility, lipophilicity, thermal stability, and spectroscopic identity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step guidance for the empirical investigation of this compound and its congeners.

Introduction: The 2-Aminothiophene Scaffold

The 2-aminothiophene ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1][2][3] These compounds are key intermediates in the synthesis of a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory molecules.[2][4][5][6] The thiophene ring is often considered a bioisostere of a benzene ring, offering similar biological activity but with modulated physicochemical properties.[4][5] The 2-amino and 3-carboxamide substituents, in particular, are crucial pharmacophoric elements that can engage in hydrogen bonding and other key interactions with biological targets.[7][8]

The subject of this guide, 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide, incorporates these key features with a specific aryl substitution at the 4-position. The 3,4-dimethylphenyl group is expected to influence the compound's lipophilicity and steric profile, which in turn can modulate its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of this molecule is therefore a critical first step in its evaluation as a potential drug candidate.

Synthesis via the Gewald Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][9][10][11] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base.[2][9]

Reaction Mechanism

The mechanism of the Gewald reaction is well-elucidated and proceeds through several key steps:[1][2][9][12]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (3,4-dimethylacetophenone) and the active methylene compound (2-cyanoacetamide).[1][9]

-

Michael Addition of Sulfur: The resulting α,β-unsaturated nitrile undergoes a Michael addition with elemental sulfur. The base facilitates the formation of a thiolate intermediate.[2][12]

-

Cyclization and Tautomerization: The thiolate then attacks the nitrile group intramolecularly, leading to the formation of a five-membered ring.[2] A subsequent tautomerization yields the final aromatic 2-aminothiophene product.

Caption: Fig. 1: Gewald Reaction for the title compound.

Experimental Protocol

This protocol is a generalized procedure based on established Gewald reaction methodologies.[13][14]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,4-dimethylacetophenone (1 equivalent), 2-cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine (0.5 equivalents), to the mixture.

-

Reaction: Heat the reaction mixture to 45-55°C and stir for 2-4 hours.[14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) is performed to obtain the pure compound.[14][15]

Physicochemical Characterization

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties.[4]

Physical Properties

| Property | Predicted/Expected Value | Experimental Method |

| Molecular Formula | C₁₃H₁₄N₂OS | Mass Spectrometry |

| Molecular Weight | 246.33 g/mol | Mass Spectrometry |

| Appearance | Off-white to yellow solid | Visual Inspection |

| Melting Point | >150 °C (expected) | Capillary Melting Point Apparatus |

Solubility and Lipophilicity

Solubility and lipophilicity are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Solubility: Thiophene derivatives are generally insoluble in water but soluble in most organic solvents like ethanol, DMSO, and DMF.[4][5] The solubility of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide is expected to follow this trend.

-

Lipophilicity (LogP): The partition coefficient (LogP) is the primary measure of a compound's lipophilicity.[4] The presence of the dimethylphenyl group suggests a relatively high LogP value, indicating good lipid membrane permeability.

Protocol: Shake-Flask Method for LogP Determination

-

Prepare a stock solution of the compound in n-octanol.

-

Mix a known volume of this solution with an equal volume of water in a separatory funnel.

-

Shake the funnel vigorously for 30 minutes to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and water phases using UV-Vis spectrophotometry.

-

Calculate LogP as: Log ([Concentration]octanol / [Concentration]water).

Ionization Constant (pKa)

The pKa value governs the extent of ionization at a given pH, which affects solubility, membrane permeability, and target binding.[4] The 2-amino group on the thiophene ring is basic, while the carboxamide is very weakly acidic.

Protocol: Potentiometric Titration for pKa Determination [4]

-

Calibration: Calibrate a pH meter using standard buffer solutions.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water).

-

Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Fig. 2: Workflow for physicochemical characterization.

Spectroscopic and Structural Analysis

Spectroscopic methods are essential for confirming the chemical structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Peaks:

-

N-H stretch (amine & amide): 3450-3250 cm⁻¹ (two bands expected)

-

C-H stretch (aromatic & alkyl): 3100-2900 cm⁻¹

-

C=O stretch (amide): ~1660 cm⁻¹

-

C=C stretch (aromatic): 1600-1450 cm⁻¹

-

N-H bend (amine): ~1620 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (Expected Signals, in δ ppm):

-

-NH₂ (amine): A broad singlet, ~5.0-6.0 ppm.

-

-CONH₂ (amide): Two broad singlets, ~7.0-8.0 ppm.

-

Aromatic protons (dimethylphenyl & thiophene): A series of multiplets between 7.0-7.8 ppm.

-

-CH₃ (dimethyl): Two singlets, ~2.2-2.4 ppm.

-

Thiophene H-5: A singlet, ~6.5-7.0 ppm.[3]

-

-

¹³C NMR (Expected Signals, in δ ppm):

-

C=O (amide): ~165-170 ppm.

-

Aromatic & Thiophene carbons: 110-150 ppm.

-

-CH₃ carbons: ~19-22 ppm.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The expected molecular ion peak [M]⁺ would be at m/z = 246.3.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on thermal stability, melting, and decomposition.[16][17][18][19]

-

DSC: A sharp endothermic peak will confirm the melting point.

-

TGA: The TGA curve will show the temperature at which the compound begins to decompose. Thiophene-based copolymers have shown good thermal stability, with decomposition temperatures often above 380°C.[17]

Protocol: TGA/DSC Analysis [18][19]

-

Place 5-10 mg of the sample in an alumina or platinum pan.

-

Place the pan in the TGA/DSC instrument.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to ~600 °C.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[7][8][20] This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine and amide groups.[7][8] The structure of similar 2-aminothiophene derivatives has been confirmed by single-crystal X-ray diffraction.[7][10][21]

Potential Biological Activity

While the specific biological profile of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide is not established, the 2-aminothiophene-3-carboxamide scaffold is present in molecules with a wide range of activities:

-

Anticancer Activity: Many thiophene derivatives have demonstrated antiproliferative effects against various cancer cell lines.[15][22][23]

-

Kinase Inhibition: The 2-amino-4-phenylthiophene core is known to inhibit atypical protein kinase C (aPKC), which is involved in inflammation and vascular permeability.[24][25]

-

Antimicrobial and Antifungal Activity: The scaffold is a common feature in compounds with antibacterial and antifungal properties.[3][5]

-

Antioxidant Activity: The thiophene ring system can participate in scavenging free radicals.[15][26]

The specific substitution pattern of the title compound makes it a candidate for screening in these and other therapeutic areas.

Conclusion

This guide has outlined a comprehensive strategy for the synthesis and detailed physicochemical characterization of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide. By leveraging the well-established Gewald reaction for its synthesis and employing a suite of standard analytical techniques, researchers can obtain the critical data necessary to evaluate its potential as a lead compound in drug discovery programs. The provided protocols offer a validated starting point for empirical investigation, enabling a thorough understanding of this promising molecule's properties.

References

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. MDPI. Available at: [Link]

-

Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. CORE. Available at: [Link]

-

Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. Available at: [Link]

-

Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. ResearchGate. Available at: [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.

-

Full article: Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. Taylor & Francis Online. Available at: [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. Available at: [Link]

-

Thermogravimetric analysis plots of arene-thiophene oligomers. ResearchGate. Available at: [Link]

-

Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC - PubMed Central. Available at: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

-

Therapeutic importance of synthetic thiophene. PMC - PubMed Central. Available at: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available at: [Link]

-

Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. ResearchGate. Available at: [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]

-

Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. MDPI. Available at: [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. Available at: [Link]

-

(PDF) Thermalstudies on polythiophene containing mesogenic side chains. ResearchGate. Available at: [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Sci-Hub. Available at: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available at: [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

-

2.8: Thermal Analysis. Chemistry LibreTexts. Available at: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. Available at: [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Available at: [Link]

-

Versatile thiophene 2-carboxamide derivatives. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. ijpbs.com [ijpbs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 15. impactfactor.org [impactfactor.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Ein technischer Leitfaden zur Gewald-Synthese von polysubstituierten 2-Aminothiophenen

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Gewald-Reaktion, einer fundamentalen Methode zur Synthese von polysubstituierten 2-Aminothiophenen. Er beleuchtet den zugrunde liegenden Mechanismus, stellt bewährte experimentelle Protokolle vor und diskutiert die breite Anwendung dieser vielseitigen Moleküle, insbesondere im Bereich der Wirkstoffentdeckung.

Einleitung

Historischer Kontext und Bedeutung

Die Gewald-Reaktion, benannt nach dem deutschen Chemiker Karl Gewald, ist eine Mehrkomponentenreaktion, die die Kondensation eines Ketons oder Aldehyds mit einem α-Cyanoester und elementarem Schwefel in Gegenwart einer Base zur Herstellung hochsubstituierter 2-Aminothiophene beschreibt.[1][2][3] Seit ihrer Entdeckung hat sich diese Reaktion zu einer der effizientesten und am weitesten verbreiteten Methoden zur Synthese dieses wichtigen Heterozyklus entwickelt.[4][5] Ihre Attraktivität liegt in der Verwendung leicht verfügbarer Ausgangsmaterialien, den milden Reaktionsbedingungen und der Möglichkeit, in einem Eintopf-Verfahren eine hohe molekulare Komplexität zu erzeugen.

Die zentrale Rolle von 2-Aminothiophenen

Die aus der Gewald-Synthese hervorgehenden 2-Aminothiophen-Strukturen sind in der medizinischen Chemie von enormer Bedeutung. Sie dienen als vielseitige Bausteine für die Synthese einer Vielzahl von kondensierten heterozyklischen Systemen wie Thienopyrimidinen und Thienopyridinen.[4] Diese Moleküle weisen ein breites Spektrum an biologischen Aktivitäten auf und finden sich in zahlreichen pharmazeutischen Wirkstoffen, Agrochemikalien und funktionellen Materialien wieder.[3][4] Ihre Fähigkeit, als "privileged structures" zu agieren, macht sie zu einem zentralen Ziel für die Entwicklung neuer Therapeutika.

Der Kernmechanismus der Gewald-Reaktion

Obwohl die Gewald-Reaktion seit Jahrzehnten etabliert ist, wurde ihr genauer Mechanismus erst relativ spät aufgeklärt und ist in Teilen immer noch Gegenstand aktueller Forschung.[1][2] Der Prozess lässt sich in drei wesentliche Phasen unterteilen.

Die drei Schlüsselkomponenten: Ein Überblick

-

Carbonyl-Komponente : Ein Aldehyd oder Keton, das an der α-Position mindestens ein Wasserstoffatom trägt.

-

Aktivierte Nitril-Komponente : Typischerweise ein α-Cyanoester wie Ethylcyanoacetat oder Malononitril, dessen Methylengruppe CH-acide ist.

-

Elementarer Schwefel : In seiner stabilen S₈-Form, der als Schwefelquelle für den Thiophenring dient.[6]

Eine Base, oft ein sekundäres Amin wie Morpholin oder Piperidin, ist entscheidend, um die Reaktion zu katalysieren.[2]

Schritt-für-Schritt-Analyse des postulierten Mechanismus

Der Mechanismus beginnt mit einer Knoevenagel-Kondensation, gefolgt von der Addition von Schwefel und einem Ringschluss.

Der erste Schritt ist eine basenkatalysierte Knoevenagel-Kondensation zwischen der Carbonylverbindung (1) und dem aktivierten Nitril (2).[1][7] Die Base deprotoniert die CH-acide Methylengruppe des Nitrils, woraufhin das resultierende Carbanion die Carbonylgruppe nukleophil angreift. Nach Eliminierung eines Wassermoleküls entsteht ein stabiles α,β-ungesättigtes Nitril-Intermediat (3).[2][8]

Der genaue Mechanismus der Schwefeladdition ist der am wenigsten verstandene Teil der Reaktion.[1][2] Aktuelle computergestützte Studien deuten darauf hin, dass die Reaktion mit der Öffnung des S₈-Rings beginnt, was zur Bildung von Polysulfid-Intermediaten führt.[9] Das α,β-ungesättigte Nitril (3) wird an der β-Position durch ein Schwefel-Nukleophil angegriffen, was nach Protonierung zu einem Thiol-Intermediat (4) führt.

Das Thiol-Intermediat (4) durchläuft einen intramolekularen Ringschluss, der konzeptionell der Thorpe-Ziegler-Reaktion ähnelt, bei der ein Nitril intramolekular von einem Carbanion angegriffen wird.[10][11] In diesem Fall greift das Carbanion in α-Position zur Nitrilgruppe das an den Schwefel gebundene Kohlenstoffatom an und bildet einen fünfgliedrigen Ring (5). Eine anschließende Tautomerisierung führt zur Aromatisierung und liefert das finale, hochsubstituierte 2-Aminothiophen (6).[1][2] Die Bildung des stabilen, aromatischen Thiophenrings ist die treibende Kraft für den gesamten Prozess.[9]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald-Reaktion – Wikipedia [de.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Schwefel – Wikipedia [de.wikipedia.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel-Reaktion – Wikipedia [de.wikipedia.org]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thorpe-Ziegler-Reaktion – Wikipedia [de.wikipedia.org]

- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Initial Biological Activity Screening of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document outlines a structured, rationale-driven screening cascade designed for researchers in drug discovery. It details a multi-tiered approach, beginning with broad-spectrum cell viability assays to assess general cytotoxicity and progressing to targeted biochemical assays to elucidate potential mechanisms of action, with a particular focus on protein kinase inhibition—a common target class for this scaffold.[6][7][8][9] Each protocol is presented with detailed, step-by-step instructions, including the necessary controls to ensure data integrity and reproducibility.

Introduction and Rationale

The 2-aminothiophene-3-carboxamide core is a versatile building block for synthesizing diverse heterocyclic compounds.[10][11] Its derivatives have been reported to exhibit a wide range of biological activities, making any new analogue a person of interest for pharmacological screening.[4][5][12] Specifically, fused thiophene systems are present in numerous FDA-approved kinase inhibitors, suggesting that this compound class has a high potential to interact with ATP-binding sites of various kinases.[7][9]

The subject of this guide, 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide, possesses the key structural features of this pharmacologically active class. An initial, well-designed screening process is critical to efficiently identify its primary biological effects and guide future research. This guide proposes a screening cascade that prioritizes efficiency and robust data generation. The initial phase employs a high-throughput cell viability assay to broadly assess cytotoxic or anti-proliferative effects across different cancer cell lines.[6][13][14] Positive hits from this primary screen will then be investigated through targeted biochemical assays to identify specific molecular targets, such as protein kinases.[15][16]

Proposed Screening Cascade

A tiered approach is the most effective strategy for initial screening. It begins with a broad, high-throughput assay to identify general activity and funnels "hits" into more specific, mechanism-of-action studies. This conserves resources and focuses efforts on the most promising leads.

Caption: Mechanism of the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol

-

Kinase Reaction Setup:

-

In a 384-well plate, add the kinase, substrate, and ATP buffer solution.

-

Add the test compound (2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide) at various concentrations.

-

Controls: Include "no inhibitor" wells (positive control for kinase activity) and "no enzyme" wells (negative control).

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Rationale: This incubation allows the kinase to phosphorylate its substrate. The presence of an inhibitor will reduce the amount of phosphorylation and thus the amount of ADP produced.

-

-

First Detection Step:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Rationale: This step terminates the kinase reaction and depletes all remaining ATP, ensuring that the light generated in the next step is solely from the ADP produced.

-

-

Second Detection Step:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30-60 minutes at room temperature.

-

Rationale: This reagent contains enzymes that convert the ADP back to ATP, which is then used by luciferase to generate a stable, "glow-type" luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence with a plate reader.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a four-parameter logistic curve.

-

Data Presentation

All quantitative results should be summarized for clear comparison.

Table 1: Hypothetical Cell Viability Screening Results (% Inhibition at 10 µM)

| Cell Line | Cancer Type | % Inhibition | Hit ( >50%) |

| HepG2 | Liver | 78.5 ± 4.2 | Yes |

| PC-3 | Prostate | 85.1 ± 3.1 | Yes |

| MCF-7 | Breast | 22.4 ± 6.8 | No |

| A549 | Lung | 65.9 ± 5.5 | Yes |

Table 2: Hypothetical Kinase Inhibition Profile (IC₅₀ Values)

| Kinase Target | IC₅₀ (µM) |

| VEGFR-2 | 0.15 |

| AKT1 | 8.9 |

| SRC | > 50 |

| EGFR | 25.3 |

Summary and Future Directions

This guide provides a robust, multi-stage strategy for the initial biological characterization of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide. The proposed workflow begins with a broad assessment of anti-proliferative activity and logically progresses to specific, mechanistic assays focused on kinase inhibition. The detailed protocols, including critical controls and data analysis steps, are designed to ensure the generation of high-quality, reliable data.

Positive results, such as selective cytotoxicity and potent inhibition of a specific kinase (e.g., VEGFR-2 in the hypothetical data), would strongly warrant further investigation. Subsequent steps would include broader kinase profiling to assess selectivity, cellular assays to confirm on-target activity in a physiological context, and eventually, lead optimization to improve potency and drug-like properties. [17]

References

-

Jain, C. K., & Sharma, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

-

BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

-

Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

-

Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

Vasu, K., et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-8. [Link]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

-

Wardakhan, W. W., Elmegeed, G. A., & Manhi, F. M. (n.d.). Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives. Africa Research Connects. [Link]

-

Request PDF. (n.d.). Synthesis and Pharmacological Screening of novel Thiophene derivatives as Antiinflammatory Agents. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(6), 724. [Link]

-

YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. [Link]

-

Wardakhan, W. W., Elmegeed, G. A., & Manhi, F. M. (2005). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(1), 117-129. [Link]

-

Request PDF. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives. ResearchGate. [Link]

-

Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

-

ACS Publications. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Taylor & Francis Online. (2005). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(1), 117-129. [Link]

-

ResearchGate. (2005). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Kamal, A., et al. (2018). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 566-587. [Link]

-

Figler, R. A., et al. (2006). 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Bioorganic & Medicinal Chemistry, 14(7), 2358-65. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

Semantic Scholar. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-849. [Link]

-

PubMed. (n.d.). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

-

Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 3-14. [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ro.uow.edu.au [ro.uow.edu.au]

- 15. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. reactionbiology.com [reactionbiology.com]

Foreword: The Thiophene-3-Carboxamide Scaffold as a Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery of Novel Thiophene-3-Carboxamide Compounds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. The thiophene ring is one such remarkable heterocycle, valued for its unique electronic properties and its capacity for diverse functionalization.[1] When combined with a carboxamide at the 3-position, it forms the thiophene-3-carboxamide scaffold, a structure that has proven to be an exceptionally versatile and potent platform for engaging a wide array of biological targets. Its planarity and potential for establishing multiple hydrogen bonds and hydrophobic interactions allow it to bind effectively within the active sites of proteins like kinases and apoptosis modulators.[1]

This guide offers a deep dive into the discovery of novel thiophene-3-carboxamide compounds, moving beyond mere protocols to elucidate the strategic rationale behind synthetic choices and biological evaluation. We will explore the journey from chemical synthesis and structure-activity relationship (SAR) studies to the elucidation of mechanisms of action, providing researchers and drug development professionals with a comprehensive understanding of this important chemical class.

Foundational Synthetic Strategies: Constructing the Core Scaffold

The accessibility of a chemical scaffold is paramount to its utility in a drug discovery campaign. The thiophene-3-carboxamide core can be constructed through several reliable synthetic routes, with the Gewald reaction followed by amide coupling being a prevalent and robust strategy.

The Gewald Reaction: A Gateway to Key Intermediates

A cornerstone for the synthesis of the requisite 2-aminothiophene precursors is the Gewald reaction. This one-pot, multi-component reaction efficiently combines an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base (typically a secondary amine like morpholine or diethylamine) to yield a highly substituted 2-aminothiophene-3-carboxylate.

The causality behind this choice is its efficiency and tolerance for a variety of substituents, allowing for the rapid generation of a library of diverse thiophene intermediates from readily available starting materials.[2]

Amide Bond Formation: The Final Convergent Step

With the thiophene-3-carboxylic acid intermediate in hand, the final key step is the coupling with a desired amine to form the target carboxamide. This is typically achieved using standard peptide coupling reagents.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often used for its high efficiency and low rate of racemization.[3]

-

EDC/DMAP (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 4-Dimethylaminopyridine): A classic and cost-effective combination for activating the carboxylic acid.[4]

The choice of coupling agent is dictated by the specific substrates, desired reaction scale, and cost considerations. This convergent step is ideal for late-stage diversification, where a common thiophene acid intermediate can be reacted with a large library of amines to probe the SAR of the carboxamide substituent.

Below is a generalized workflow illustrating this common synthetic pathway.

Caption: General synthetic workflow for thiophene-3-carboxamide derivatives.

Case Study: Targeting Tumor Angiogenesis through VEGFR-2 Inhibition

The thiophene-3-carboxamide scaffold has proven highly effective in the design of potent protein kinase inhibitors.[5] A prime example is the development of novel inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[6]

Rationale for Target Selection

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[6] In cancer, tumors hijack this process to ensure a supply of oxygen and nutrients, making VEGFR-2 an attractive and well-validated target for anticancer drug development.[6] The discovery program detailed here builds upon the structure of known inhibitors like PAN-90806, which features a thiophene carboxamide core.[1][7]

Structure-Activity Relationship (SAR) Insights

A successful discovery campaign hinges on systematic structural modifications to optimize potency and drug-like properties. Starting from a lead compound, researchers synthesized a series of derivatives to probe the SAR. Key findings often reveal the importance of specific substituents at different positions of the thiophene ring.

For instance, in a series of novel thiophene-3-carboxamide derivatives, compound 14d emerged as a highly potent candidate.[6] The SAR exploration revealed that:

-

The Carboxamide Moiety: Forms a crucial hydrogen bond with a conserved cysteine residue in the hinge region of the VEGFR-2 active site.

-

Substituents on the Phenyl Ring: The introduction of specific groups, such as a trifluoromethyl, can enhance binding affinity and cell permeability.

-

The Thiophene Core: Acts as a rigid scaffold to correctly orient the key interacting moieties within the ATP-binding pocket.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition.

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiophene-3-carboxamide compound.

Quantitative Biological Data

The antiproliferative activity of newly synthesized compounds is typically evaluated against a panel of cancer cell lines. The data is often presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound | HCT116 IC₅₀ (nM) | MCF7 IC₅₀ (nM) | A549 IC₅₀ (nM) | VEGFR-2 Kinase IC₅₀ (nM) |

| Lead Cmpd. | 1250 | 1500 | 2100 | 450.5 |

| 14a | 890 | 950 | 1120 | 310.2 |

| 14b | 540 | 610 | 780 | 255.8 |

| 14d | 210 | 280 | 350 | 191.1 |

| Sunitinib | 3100 | 4200 | 5300 | 80.0 |

| Data is representative and adapted from findings on novel VEGFR-2 inhibitors.[6] |

These results clearly demonstrate how systematic chemical modification (from Lead Cmpd. to 14d) led to a significant improvement in both cellular and enzymatic potency. Compound 14d showed broad-spectrum antiproliferative activity and potent inhibition of the target kinase, confirming it as a promising lead for further development.[6]

Case Study: Thiophene-Carboxamides as Combretastatin A-4 (CA-4) Biomimetics

Another successful application of this scaffold is in the development of anticancer agents that mimic the activity of natural products. Combretastatin A-4 (CA-4) is a potent natural product that inhibits cancer cell proliferation by binding to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics.[8][9]

Researchers have successfully designed thiophene-3-carboxamide derivatives that act as biomimetics of CA-4.[8][10] The thiophene ring and associated aryl substituents effectively mimic the trimethoxyphenyl and hydroxyphenyl rings of CA-4, allowing them to fit within the same tubulin pocket.[9] Compounds like 2b and 2e from one such study demonstrated potent activity against the Hep3B liver cancer cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively.[9] Molecular dynamics simulations confirmed that these compounds adopt a stable conformation within the colchicine-binding site, validating the biomimetic design strategy.[9]

Self-Validating Experimental Protocols

Trustworthiness in scientific reporting is built on detailed, reproducible methodologies. The following protocols represent self-validating systems for the synthesis and evaluation of novel thiophene-3-carboxamide compounds.

Protocol: General Synthesis of a 2-Amino-N-aryl-thiophene-3-carboxamide

Objective: To synthesize a representative thiophene-3-carboxamide derivative via a two-step sequence involving Gewald synthesis and subsequent amide coupling.

Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Reagents & Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2-pentanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (11 mmol) in 30 mL of ethanol.

-

Reaction Initiation: Add diethylamine (2 mL) dropwise to the stirred suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: Recrystallize the crude solid from ethanol to yield the pure 2-aminothiophene intermediate. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity (>95%).

Step 2: Synthesis of 2-Amino-N-(4-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide

-

Hydrolysis (Not always shown, but a key step): The ethyl ester from Step 1 is first hydrolyzed to the corresponding carboxylic acid using a base like LiOH in a THF/water mixture.

-

Reagents & Setup: To a dried 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 2-amino-4,5-dimethylthiophene-3-carboxylic acid (5 mmol) and p-anisidine (5.5 mmol) in 20 mL of dry Dichloromethane (DCM).

-

Amide Coupling: Add 4-(Dimethylamino)pyridine (DMAP, 0.5 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 6.5 mmol).[4]

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of the starting carboxylic acid by TLC.

-

Work-up & Isolation: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final pure compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS, and confirm purity (>98%) by HPLC.

Protocol: In Vitro Antiproliferative (MTS) Assay

Objective: To determine the IC₅₀ value of a novel thiophene-3-carboxamide compound against a human cancer cell line (e.g., A549 lung carcinoma).

-

Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microplate at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Sunitinib) as a positive control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well. Incubate for 2-4 hours until a color change is apparent.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC₅₀ value. The self-validating nature of this protocol comes from the inclusion of both positive and negative controls, ensuring that the observed effect is due to the compound and not an artifact of the assay system.

Drug Discovery Screening Cascade

The journey of a compound from initial hit to potential drug candidate follows a logical and rigorous screening cascade designed to weed out unsuitable molecules at each stage.

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 2. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2027116A2 - Thiophene-carboxamides useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. staff.najah.edu [staff.najah.edu]

- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Properties of 2-Aminothiophene Derivatives

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its inherent chemical stability and versatile functionalization potential.[1] This guide provides a comprehensive exploration of 2-aminothiophene derivatives, delving into their fundamental structure-property relationships, principal synthetic methodologies, and diverse pharmacological applications. We will dissect the widely employed Gewald reaction, offering detailed protocols and mechanistic insights. Furthermore, this document will elucidate the biological significance of these compounds, highlighting their roles as enzyme inhibitors and receptor modulators, thereby providing a critical resource for researchers and professionals in drug development.

The 2-Aminothiophene Core: Structural Features and Physicochemical Properties

The 2-aminothiophene moiety consists of a five-membered aromatic thiophene ring with an amino group at the C2 position.[2] This arrangement confers a unique set of electronic and steric properties that are pivotal to its chemical reactivity and biological activity.

Chemical Structure:

-

Molecular Formula: C₄H₅NS[3]

-

SMILES: C1=CSC(=C1)N[3]

-

Aromaticity: The thiophene ring is an aromatic heterocycle, with the sulfur atom's lone pair of electrons participating in the π-system. This aromaticity contributes to the molecule's stability.[1]

-

Electron-donating Amino Group: The amino group at the C2 position is a strong electron-donating group, which significantly influences the electron density distribution within the thiophene ring, primarily at the C3 and C5 positions. This increased nucleophilicity at these positions makes them susceptible to electrophilic substitution reactions.

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 99.16 g/mol [3] |

| Appearance | Typically a yellow to light brown solid or liquid[2] |

| Solubility | Soluble in polar organic solvents and basic water[2] |

Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction and Its Variants

The most prominent and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald three-component reaction.[4][5] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile and elemental sulfur in the presence of a basic catalyst.[6]

The Gewald Reaction: Mechanism and Key Considerations

The mechanism of the Gewald reaction proceeds through several key steps:[5]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound (e.g., malononitrile).[7]

-

Michael Addition: The resulting α,β-unsaturated nitrile undergoes a Michael addition with elemental sulfur.

-

Ring Closure and Tautomerization: Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.[8]

Caption: The mechanistic pathway of the Gewald reaction.

Experimental Considerations:

-

Catalyst: While traditional methods often use stoichiometric amounts of bases like morpholine or piperidine, recent advancements have introduced more efficient and greener catalysts such as L-proline and piperidinium borate in catalytic amounts.[4][5]

-

Solvent: The choice of solvent can influence reaction rates and yields. While organic solvents like ethanol and DMF are common, greener alternatives like water are being explored.[4]

-

Reaction Conditions: Microwave irradiation and ultrasound have been employed to accelerate the reaction, often leading to higher yields in shorter reaction times.[6]

Experimental Protocol: L-Proline Catalyzed Gewald Synthesis

This protocol describes an efficient and environmentally friendly one-pot synthesis of substituted 2-aminothiophenes.[4]

Materials:

-

Substituted ketone or aldehyde (1.0 mmol)

-

Malononitrile or ethyl cyanoacetate (1.0 mmol)

-

Elemental sulfur (1.2 mmol)

-

L-proline (0.1 mmol, 10 mol%)

-

Dimethylformamide (DMF) (3 mL)

Procedure:

-

To a 10 mL round-bottom flask, add the ketone/aldehyde, active methylene compound, elemental sulfur, and L-proline.

-

Add DMF to the mixture.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid product is collected by filtration.

-

Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Caption: A typical experimental workflow for the synthesis of 2-aminothiophenes.

Spectroscopic Characterization

The structural elucidation of 2-aminothiophene derivatives relies on a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Features for 2-Aminothiophene Derivatives |

| ¹H NMR | - NH₂ Protons: A broad singlet typically observed between δ 4.0 - 6.5 ppm.[9]- Thiophene Ring Protons: Resonances appear in the aromatic region, generally between δ 6.0 - 7.5 ppm.[9] |

| ¹³C NMR | - C2 Carbon: The carbon attached to the amino group is significantly deshielded, with a chemical shift in the range of δ 150 - 165 ppm.[9]- C3 Carbon: Appears at approximately δ 100 - 115 ppm.[9] |

| IR Spectroscopy | - N-H Stretch: Two characteristic bands are often observed in the 3200 - 3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.[9]- C=C Stretch (Thiophene): Found in the 1550 - 1620 cm⁻¹ range.[9] |

| UV-Vis Spectroscopy | - π → π Transition:* An absorption maximum (λmax) is typically observed between 280 - 320 nm.[9] |

Pharmacological Significance and Applications

2-Aminothiophene derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][10] Their diverse pharmacological profiles include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[11][12]

Antimicrobial Activity

Numerous 2-aminothiophene derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][14] The mechanism of action can vary depending on the specific substituents on the thiophene ring. Some derivatives have been shown to inhibit essential bacterial enzymes, while others may disrupt cell membrane integrity.

Anticancer Activity

The antiproliferative effects of 2-aminothiophenes have been investigated against various cancer cell lines.[10] These compounds can induce apoptosis through different mechanisms, including the inhibition of kinases involved in cell cycle regulation and signal transduction pathways.

Allosteric Modulation of Receptors

A significant application of 2-aminothiophene derivatives is their role as allosteric modulators of G-protein coupled receptors (GPCRs), such as the adenosine A1 receptor.[5] These compounds bind to a site on the receptor that is distinct from the endogenous ligand binding site, thereby modulating the receptor's affinity and/or efficacy.

Caption: Allosteric modulation of the Adenosine A1 receptor by a 2-aminothiophene derivative.

Conclusion